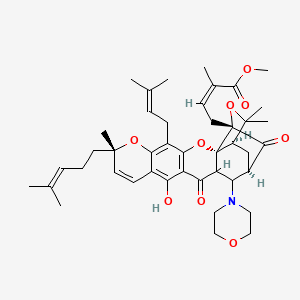
Ethyl 3-bromo-2-formylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-2-formylbenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a formyl group, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-formylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 3-bromo-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethyl 3-methoxy-2-formylbenzoate when using sodium methoxide.
Reduction: Ethyl 3-bromo-2-hydroxybenzoate is formed when the formyl group is reduced.
Oxidation: Ethyl 3-bromo-2-carboxybenzoate is formed when the formyl group is oxidized.
科学研究应用
Ethyl 3-bromo-2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 3-bromo-2-formylbenzoate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the formyl group is converted to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the formyl group is converted to a carboxylic acid through the addition of oxygen atoms.
相似化合物的比较
Ethyl 3-bromo-2-formylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromobenzoate: Lacks the formyl group, making it less reactive in certain types of reactions.
Ethyl 2-formylbenzoate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Ethyl 3-chloro-2-formylbenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
This compound is unique due to the presence of both the bromine atom and the formyl group, which confer distinct reactivity and versatility in various chemical transformations.
属性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
ethyl 3-bromo-2-formylbenzoate |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-6H,2H2,1H3 |
InChI 键 |
OUGRRZCXSQYTHD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



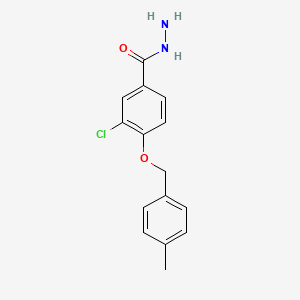


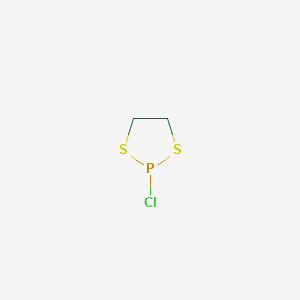
![(5R,7S)-1-oxaspiro[4.4]nonan-7-ol](/img/structure/B15232566.png)
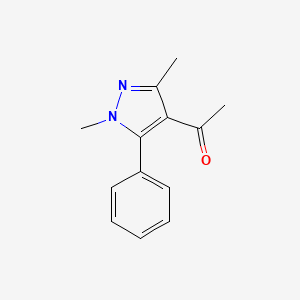
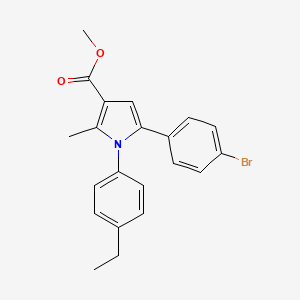


![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)

![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
